molecular formula C11H12O4 B12823283 Ethyl (Z)-2-(furan-2-ylmethylene)-3-oxobutanoate

Ethyl (Z)-2-(furan-2-ylmethylene)-3-oxobutanoate

Cat. No.: B12823283
M. Wt: 208.21 g/mol
InChI Key: ZUESCZJMGZUYEH-YFHOEESVSA-N
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Description

Ethyl (Z)-2-(furan-2-ylmethylene)-3-oxobutanoate is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (Z)-2-(furan-2-ylmethylene)-3-oxobutanoate typically involves the condensation of ethyl acetoacetate with furfural. The reaction is carried out under basic conditions, often using sodium ethoxide as a catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature and pH to maintain optimal conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl (Z)-2-(furan-2-ylmethylene)-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Substituted furan derivatives

Scientific Research Applications

Ethyl (Z)-2-(furan-2-ylmethylene)-3-oxobutanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (Z)-2-(furan-2-ylmethylene)-3-oxobutanoate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biochemical effects. The furan ring plays a crucial role in its activity, allowing it to participate in various chemical reactions and interactions.

Comparison with Similar Compounds

Ethyl (Z)-2-(furan-2-ylmethylene)-3-oxobutanoate can be compared with other furan derivatives, such as:

    Furfural: A simpler furan derivative used as a starting material for the synthesis of this compound.

    5-Hydroxymethylfurfural: Another furan derivative with similar chemical properties but different applications.

    Furfuryl alcohol: A furan derivative used in the production of resins and other industrial materials.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

ethyl (2Z)-2-(furan-2-ylmethylidene)-3-oxobutanoate

InChI

InChI=1S/C11H12O4/c1-3-14-11(13)10(8(2)12)7-9-5-4-6-15-9/h4-7H,3H2,1-2H3/b10-7-

InChI Key

ZUESCZJMGZUYEH-YFHOEESVSA-N

Isomeric SMILES

CCOC(=O)/C(=C\C1=CC=CO1)/C(=O)C

Canonical SMILES

CCOC(=O)C(=CC1=CC=CO1)C(=O)C

Origin of Product

United States

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